
3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In a study, new derivatives were synthesized by changing aromatic moiety (phenyl, thienyl, and benzothiophene) and modifying cyclohexyl and piperidine rings (4-methylcyclohexyl and 3-piperidinol, respectively) of PCP .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structural formulas of compounds related to the compound have been studied .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Application in Bone Turnover Studies
3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6, a compound related to 3-(3-Hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one, has been identified as a potent antagonist of the alpha(v)beta(3) receptor. This compound demonstrated significant efficacy in in vivo models of bone turnover, indicating its potential in the treatment and prevention of osteoporosis (Hutchinson et al., 2003).
NMR Spectroscopy in Structural Analysis
NMR spectroscopy has proven superior to IR techniques for assigning structures in studies involving 3-hydroxypiperidine and 2-hydroxymethylpyrrolidine systems, including those related to this compound (Cannon & Milne, 1976).
Chemosensor Development
A chemosensor based on 1-[(3-hydroxypyridin-2-ylamino)methylene]naphthalen-2(1H)-one, a molecule structurally similar to this compound, has been synthesized for detecting Al(3+) ions. This chemosensor exhibits enhanced fluorescent emissions, indicating potential applications in bioimaging and metal ion detection (Ding et al., 2013).
Synthesis of Natural Products
The 3-hydroxypiperidine scaffold, which is part of this compound, is frequently used in the synthesis of bioactive compounds and natural products. This review highlights various methods for synthesizing natural products containing this scaffold (Wijdeven, Willemsen, & Rutjes, 2010).
Enzymatic Kinetic Resolution in Synthesis
The synthesis of enantiomers of N-benzyl-3-hydroxypiperidine, which relates closely to this compound, has been achieved through enzymatic kinetic resolution. This method allows for the preparation of highly enantiomerically enriched compounds, demonstrating the utility of enzymatic processes in chemical synthesis (Tofani, Petri, & Piccolo, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Propiedades
IUPAC Name |
3-(3-hydroxypiperidin-1-yl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11-6-4-9(10(11)14)12-5-2-3-8(13)7-12/h8-9,13H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWRHEBTVACIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

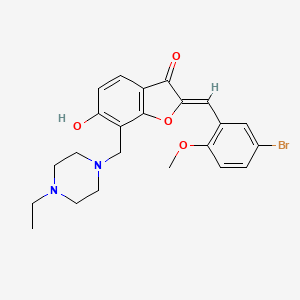


![(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride](/img/structure/B2535745.png)
![2-Ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2535746.png)
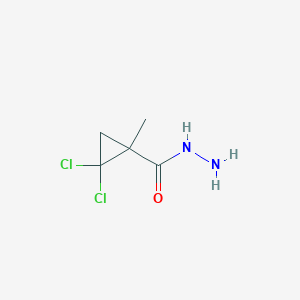
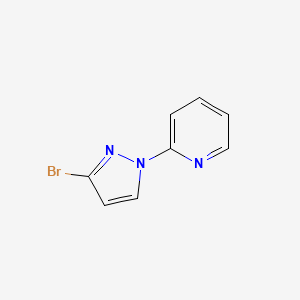
![N,N-dimethyl-4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2535752.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide](/img/structure/B2535754.png)
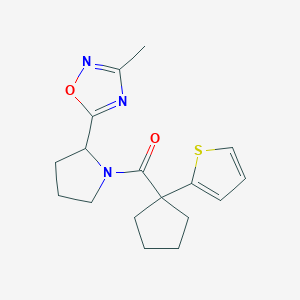
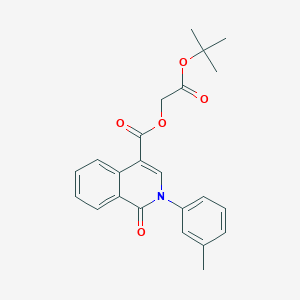
![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2535761.png)
![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2535762.png)